2-Butenoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

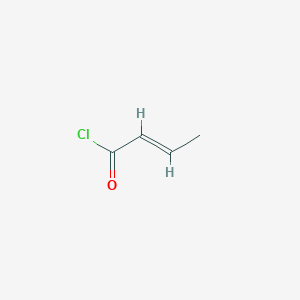

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUIDDKTATZJFE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314046 | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | trans-Crotonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-35-4, 10487-71-5 | |

| Record name | trans-Crotonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotonoyl chloride (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Crotonyl Chloride from Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting crotonic acid into crotonyl chloride, a critical reactive intermediate in organic synthesis. Crotonyl chloride is a key building block for various pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The methodologies, quantitative data, and detailed protocols presented herein are intended to assist researchers in selecting and implementing the most suitable procedure based on the desired isomeric purity, reaction scale, and available resources.

Core Synthesis Methodologies

The conversion of crotonic acid to crotonyl chloride involves the substitution of the carboxylic acid hydroxyl group with a chloride ion. This transformation requires an activating agent to convert the hydroxyl into a good leaving group. The two most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3] The choice between these reagents often depends on the desired reaction conditions (temperature), scale, and the stability of the target isomer.

1.1. Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used, cost-effective reagent for synthesizing acyl chlorides.[3] The reaction with a carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4] The irreversible nature of this reaction, driven by the escape of the gaseous products, typically ensures high conversion rates.

The reaction conditions can be tuned to favor the formation of either the thermodynamically stable trans-isomer or the more labile cis-isomer:

-

trans-Crotonyl Chloride: Synthesis is typically achieved by heating crotonic acid in neat thionyl chloride or in an inert solvent under reflux.[5][6] These elevated temperatures facilitate the isomerization of any cis-intermediate to the more stable trans product.

-

cis-Crotonyl Chloride: Synthesis requires strictly controlled low-temperature conditions (e.g., 0°C) to prevent isomerization.[7][8][9] Rapid, low-temperature purification is also critical to isolate the cis-isomer with high purity.[7]

1.2. Oxalyl Chloride ((COCl)₂) with Catalytic DMF

Oxalyl chloride is a milder and often more selective reagent than thionyl chloride.[10][11] Reactions are typically conducted at or below room temperature, making this method ideal for substrates that are sensitive to heat. The reaction is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent (in situ), which is the active electrophilic species that activates the carboxylic acid. The byproducts of the primary reaction—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, which simplifies product work-up.[10]

Data Presentation

The following tables summarize key quantitative data for the reactants and products, and provide a comparison of the different synthetic protocols.

Table 1: Physical Properties of Crotonic Acid and Crotonyl Chloride Isomers

| Compound | Isomer | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Crotonic Acid | trans | 86.09 | 70 - 73 | 185 - 189 | ~1.02 |

| cis (Isocrotonic Acid) | 86.09 | ~15 | ~172 | ~1.03 | |

| Crotonyl Chloride | trans | 104.53 | N/A | 77 - 80 @ 15 Torr | ~1.1 |

| cis/trans Mixture | 104.53 | N/A | 120 - 125 | ~1.09 |

Data sourced from references[5].

Table 2: Comparison of Synthesis Protocols for Crotonyl Chloride

| Parameter | Method 1: Thionyl Chloride (trans) | Method 2: Thionyl Chloride (cis) | Method 3: Oxalyl Chloride (General) |

| Primary Isomer | trans | cis | Dependent on starting material geometry |

| Reagents | Crotonic acid, Thionyl chloride | cis-Crotonic acid, Thionyl chloride | Crotonic acid, Oxalyl chloride, DMF |

| Temperature | Reflux | 0°C | 0°C to Room Temperature |

| Reaction Time | Several hours | ~13 hours | 1.5 - 5 hours |

| Reported Yield | ~72%[5] | Not explicitly stated, but high conversion is implied | Generally high (>85%)[10] |

| Reported Purity | Not specified, purified by distillation | >97% cis-isomer[7] | High, due to mild conditions |

| Scale | Industrial / Large Lab Scale | Laboratory Scale | Laboratory Scale |

| Key Advantages | Cost-effective, high conversion | Access to pure cis-isomer | Mild conditions, good for sensitive substrates |

| Key Disadvantages | High temperature, harsh conditions | Requires low temperature, risk of isomerization | Higher reagent cost, potential carcinogen byproduct from DMF[10] |

Visualizations: Reaction Schemes and Workflows

The following diagrams illustrate the overall reaction, the chemical mechanism, and the experimental workflow.

Detailed Experimental Protocols

Caution: These reactions involve corrosive and water-reactive chemicals. All procedures must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis of trans-Crotonyl Chloride via Thionyl Chloride (Industrial Scale)

This protocol is adapted from a procedure reported to yield 72% of the final product.[5]

-

1. Reagent Charging: To a 5 L reaction flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet vented to a scrubber (e.g., NaOH solution), add trans-crotonic acid (1.0 kg).

-

2. Reaction Initiation: While stirring slowly, add thionyl chloride (1650 mL, ~1.5 molar equivalents) to the reaction flask. A large volume of HCl gas will be evolved.

-

3. Reaction at Room Temperature: Continue stirring the mixture at room temperature until the vigorous evolution of gas subsides.

-

4. Reflux: Slowly heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (cessation of gas evolution, typically 2-4 hours).

-

5. Purification: After cooling the mixture to room temperature, arrange the apparatus for distillation. Distill the product at atmospheric pressure, collecting the fraction that boils between 116-124°C. This procedure yields approximately 871 g (72%) of trans-crotonyl chloride.[5]

Protocol 2: Synthesis of High-Purity cis-Crotonyl Chloride via Thionyl Chloride (Laboratory Scale)

This protocol is adapted from a peer-reviewed method for preparing high-purity cis-crotonyl chloride.[7]

-

1. Preparation: Place cis-crotonic acid (52 g, 0.62 mol) in a reaction flask and cool it in an ice bath.

-

2. Reagent Addition: Add freshly distilled thionyl chloride (40 mL, 0.56 mol), pre-cooled to 0°C, to the swirled cis-crotonic acid over a period of 1 minute.

-

3. Reaction: Add a few boiling chips, fit the flask with a drying tube (e.g., CaSO₄), and keep the reaction flask in the ice bath with occasional swirling for 13 hours.

-

4. Work-up: While keeping the flask in the ice bath, apply an aspirator vacuum (~14 mmHg) for 1 hour to remove excess SOCl₂, dissolved SO₂, and HCl. The crude product at this stage is reported to contain 97% cis-crotonyl chloride.[7]

-

5. Purification: For highest purity, the crude product should be immediately purified by low-temperature vacuum distillation to separate it from any unreacted cis-crotonic acid.

Protocol 3: General Synthesis via Oxalyl Chloride and Catalytic DMF (Laboratory Scale)

This is a general procedure based on common laboratory practices for converting carboxylic acids to acyl chlorides.

-

1. Preparation: In a dry, two-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, suspend the crotonic acid (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂).

-

2. Catalyst Addition: Add a catalytic amount of dry DMF (e.g., 1-2 drops per 10 mmol of acid) via syringe.

-

3. Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (~1.3 equiv) dropwise via syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 3 hours, or until gas evolution ceases.

-

5. Isolation: Remove the solvent and excess reagent by rotary evaporation. The resulting crude crotonyl chloride is often of high purity and can be used directly. For higher purity, vacuum distillation is recommended.

Purification and Handling

-

Purification: The primary method for purifying crotonyl chloride is distillation.[5][7] For the thermally stable trans-isomer, atmospheric distillation is feasible, though vacuum distillation is often preferred to lower the boiling temperature. For the labile cis-isomer, low-temperature vacuum distillation is mandatory to prevent isomerization to the trans form.[7][8]

-

Handling and Safety: Crotonyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[5] It reacts with water to release HCl. All handling must be performed under anhydrous conditions in a fume hood. The reagents, thionyl chloride and oxalyl chloride, are also highly toxic and corrosive and react violently with water.[3] Ensure appropriate safety measures are in place before beginning any procedure.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

Physical properties of 2-Butenoyl chloride (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Butenoyl chloride, also known as crotonyl chloride. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is a colorless to light yellow liquid.[1] It is recognized as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The physical characteristics of this compound are crucial for its handling, reaction setup, and purification processes.

A summary of its primary physical properties is presented in the table below. It is important to note that commercial preparations of this compound are often a mixture of cis and trans isomers, which can influence the observed physical properties. Where available, data for specific isomers are provided.

| Physical Property | Value | Notes |

| Boiling Point | 120-126 °C[1][2][3][4] | At atmospheric pressure (literature values vary slightly). |

| 125 °C[5][6] | For the (E)-isomer (trans-2-Butenoyl chloride). | |

| Density | 1.091 g/mL at 25 °C[2][3][4] | For a mixture of isomers. |

| 1.09 g/cm³ at 20 °C[7] | ||

| 1.080 g/cm³[1] | ||

| 1.0822 g/cm³ at 17 °C[5] | For the (E)-isomer. |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections outline standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point of a liquid is through distillation.

Principle: Simple distillation involves heating a liquid to its boiling point, condensing the vapor, and collecting the condensate. The temperature of the vapor is measured as it passes into the condenser, and this temperature remains constant throughout the distillation of a pure substance.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor entering the condenser.

-

The liquid is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser.

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density using a Digital Density Meter

Modern digital density meters provide a rapid and highly accurate method for determining the density of liquids, often compliant with standards such as ASTM D4052.

Principle: This method is based on the oscillating U-tube principle. A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube. The tube is then electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the tube and its contents. By measuring the change in frequency when the tube is filled with the sample compared to when it is filled with a reference substance (like air or water), the density of the sample can be precisely calculated.

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The instrument is calibrated using dry air and a standard of known density, typically ultrapure water.

-

The temperature of the measuring cell is set to the desired value (e.g., 20 °C or 25 °C) and allowed to stabilize.

-

A small, bubble-free aliquot of this compound is injected into the U-tube using a syringe.

-

The instrument measures the oscillation period of the filled tube and automatically calculates and displays the density of the sample.

-

Multiple readings are typically taken to ensure precision.

Logical Relationship of Physical Properties

The physical properties of a chemical compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

References

- 1. data.ntsb.gov [data.ntsb.gov]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. vernier.com [vernier.com]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. matestlabs.com [matestlabs.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

A Technical Guide to 2-Butenoyl Chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoyl chloride, also commonly known as crotonyl chloride, is a reactive acyl chloride that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride group and a carbon-carbon double bond, allows for a variety of chemical transformations. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key reactions.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is important to distinguish between its isomers, which are often referenced by different CAS numbers. The (E)-isomer is frequently assigned CAS number 625-35-4, while 10487-71-5 may refer to the (Z)-isomer or a mixture. The molecular formula for this compound is C₄H₅ClO[1][2][3].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClO | [1][2][3][4] |

| Molecular Weight | 104.53 g/mol | [2][3][4] |

| CAS Number | 10487-71-5, 625-35-4 (isomers) | [1][2][5] |

| Boiling Point | 120-125 °C | [4] |

| Density | ~1.09 g/mL at 25 °C | |

| Refractive Index | ~1.459 at 20 °C | |

| Flash Point | 35 °C | [2] |

| Solubility | Reacts with water | [2] |

Experimental Protocols

Synthesis of this compound from Crotonic Acid

A common method for the preparation of this compound is the reaction of crotonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Materials:

-

Crotonic acid

-

Thionyl chloride

-

Distillation apparatus

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place crotonic acid.

-

Slowly add an excess of thionyl chloride to the flask with stirring. A typical molar ratio is 1:1.5 to 1:2 of crotonic acid to thionyl chloride.

-

The reaction mixture is then gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation.

-

The resulting crude this compound is then purified by fractional distillation under atmospheric or reduced pressure.

Purification by Fractional Distillation

Due to its reactivity, this compound may contain impurities from its synthesis or degradation. Fractional distillation is the primary method for its purification.

Procedure:

-

The crude this compound is placed in a distillation flask with a fractionating column.

-

The apparatus is heated, and the fraction that distills at the boiling point of this compound (approximately 120-125 °C at atmospheric pressure) is collected.

-

It is crucial to perform the distillation in a moisture-free environment to prevent hydrolysis of the acyl chloride.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Nucleophilic Acyl Substitution

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl group.

Reaction with Alcohols (Esterification): this compound reacts with alcohols to form the corresponding butenoate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Reaction with Amines (Amide Formation): Primary and secondary amines react readily with this compound to yield N-substituted 2-butenamides. As with esterification, a base is typically used to scavenge the generated HCl.

Visualizations

The following diagrams illustrate the synthesis and key reaction pathway of this compound.

References

- 1. This compound | 625-35-4 | Benchchem [benchchem.com]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. (E)-2-Butenoyl chloride | 625-35-4 [chemicalbook.com]

- 4. This compound (CAS 10487-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

The Dual Reactivity of α,β-Unsaturated Acyl Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated acyl chlorides are a class of highly reactive bifunctional electrophiles, possessing two sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. This dual reactivity allows for a diverse range of chemical transformations, including nucleophilic acyl substitution, conjugate addition, and cycloaddition reactions. Their utility in organic synthesis is significant, providing access to a wide array of complex molecules, including heterocycles and polycyclic frameworks. This technical guide provides a comprehensive overview of the reactivity of α,β-unsaturated acyl chlorides, detailing key reaction types with specific examples, quantitative data, and experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying principles governing their chemical behavior.

Core Concepts: The Electrophilic Nature of α,β-Unsaturated Acyl Chlorides

The notable reactivity of α,β-unsaturated acyl chlorides stems from the electronic properties of the conjugated system in conjunction with the highly electrophilic nature of the acyl chloride functional group. The electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon extremely susceptible to nucleophilic attack. Simultaneously, the conjugation of the carbon-carbon double bond with the carbonyl group extends the electrophilicity to the β-carbon, making it a target for conjugate addition.

This dual reactivity can be represented by the following resonance structures:

Caption: Resonance structures of an α,β-unsaturated acyl chloride.

Synthesis of α,β-Unsaturated Acyl Chlorides

The most common method for the preparation of α,β-unsaturated acyl chlorides is the reaction of the corresponding α,β-unsaturated carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation.

Experimental Protocol: Synthesis of Cinnamoyl Chloride from Cinnamic Acid

Reaction: Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend cinnamic acid (1.0 eq) in an anhydrous solvent such as toluene.

-

Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude cinnamoyl chloride can be purified by vacuum distillation.

Table 1: Synthesis of Cinnamoyl Chloride

| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Cinnamic Acid | Thionyl Chloride | Toluene | 2-4 | Reflux | ~90% |

Key Reactions and Mechanisms

Nucleophilic Acyl Substitution

The carbonyl carbon of α,β-unsaturated acyl chlorides is a hard electrophilic center and readily reacts with hard nucleophiles in a nucleophilic acyl substitution reaction. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Caption: Nucleophilic acyl substitution pathway.

Experimental Protocol:

-

Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask cooled in an ice bath.

-

Slowly add a solution of cinnamoyl chloride (1.0 eq) in DCM to the stirred aniline solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-phenylcinnamamide can be purified by recrystallization.[1][2]

Table 2: Synthesis of N-Phenyl Cinnamamide Derivatives [1]

| Amine | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (Acetone-d₆, δ ppm) |

| 4-Chloroaniline | N-(4-chlorophenyl)cinnamamide | 63 | 7.77 (d, 1H), 7.56 (m, 4H), 7.36 (m, 6H), 6.53 (d, 1H) | 164.4, 142.0, 139.2, 135.9, 130.7, 129.8, 129.5, 128.7, 128.5, 122.5, 121.5 |

| 4-Ethoxyaniline | N-(4-ethoxyphenyl)cinnamamide | 64 | 7.58 (m, 3H), 7.51 (d, 2H), 7.37 (m, 3H), 6.85 (d, 2H), 6.73 (d, 1H), 3.98 (q, 2H), 1.34 (t, 3H) | 164.1, 156.0, 142.0, 134.8, 131.2, 130.0, 129.0, 128.1, 121.9, 121.1, 114.9, 63.8, 15.0 |

Conjugate Addition (Michael Addition)

Soft nucleophiles preferentially attack the β-carbon of the conjugated system in a 1,4- or conjugate addition reaction, also known as the Michael addition. This reaction proceeds through an enolate intermediate, which is then protonated to give the saturated product.

Caption: Conjugate addition (Michael addition) pathway.

Primary and secondary amines can undergo conjugate addition to α,β-unsaturated acyl chlorides. The reaction selectivity between N-acylation and conjugate addition can be influenced by reaction conditions.

Experimental Protocol: Conjugate Addition of a Primary Amine to Acryloyl Chloride

-

Dissolve the primary amine (1.0 eq) in a suitable solvent such as chloroform and cool to 0 °C.

-

Slowly add a solution of acryloyl chloride (1.0 eq) in chloroform to the cooled amine solution under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and monitor by TLC.

-

Upon completion, wash the organic phase with water and dry over anhydrous MgSO₄.

-

The product can be purified by column chromatography.

Table 3: Conjugate Addition of Amines to Acryloyl Chloride

| Amine | Product | Solvent | Temperature (°C) | Yield (%) |

| 2-Hydroxyethyl acrylamide | 2-(Acrylamido)ethyl acrylate | Chloroform | 0 to RT | - |

Yield not specified in the provided reference.

Diels-Alder Reaction

α,β-Unsaturated acyl chlorides can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The high reactivity of the acyl chloride group often enhances the dienophilic character of the double bond.

Caption: Diels-Alder reaction pathway.

Table 4: Rate Constants for Diels-Alder Reactions of Cyclopentadiene with Various Dienophiles [3]

| Dienophile | Solvent | Temperature (°C) | Rate Constant (M-1s-1) |

| Methyl vinyl ketone | Dioxane | 20 | 1.4 x 10-3 |

| Methyl vinyl ketone | Water | 20 | 5.5 |

| Tetracyanoethylene | Dioxane | 20 | 4.3 x 104 |

Friedel-Crafts Acylation

α,β-Unsaturated acyl chlorides can be used in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, typically AlCl₃. However, the reaction can be complex, with the possibility of the Lewis acid also promoting conjugate addition of the aromatic ring.

Multi-step Synthesis: Synthesis of Chalcone via Suzuki-Miyaura Coupling

α,β-Unsaturated acyl chlorides are valuable intermediates in multi-step synthetic sequences. For example, cinnamoyl chloride can be used in a Suzuki-Miyaura coupling reaction to synthesize chalcones.

Caption: Synthesis of chalcone from cinnamoyl chloride.

Experimental Protocol:

-

To a solution of cinnamoyl chloride (1.0 eq) in anhydrous toluene, add phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).

-

Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.

-

Cool the reaction mixture and filter to remove the solids.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the chalcone.[4]

Conclusion

α,β-Unsaturated acyl chlorides are versatile and highly reactive building blocks in organic synthesis. Their dual electrophilic nature allows for a wide range of transformations, providing access to diverse and complex molecular architectures. A thorough understanding of the factors that govern the regioselectivity of nucleophilic attack is crucial for harnessing their full synthetic potential. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Crotonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for crotonyl chloride (trans-isomer), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trans-crotonyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of trans-crotonyl chloride is characterized by three distinct signals corresponding to the vinylic and methyl protons.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Hc | ~7.24 | Doublet of Quartets (dq) | Jbc ≈ 15.0, Jca ≈ 1.5 |

| Hb | ~6.45 | Doublet of Quartets (dq) | Jbc ≈ 15.0, Jba ≈ 6.9 |

| Ha (CH₃) | ~2.04 | Doublet of Doublets (dd) | Jba ≈ 6.9, Jca ≈ 1.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of trans-crotonyl chloride displays four signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C=O (C1) | ~167.9 |

| -CH= (C3) | ~149.8 |

| =CH-COCl (C2) | ~130.3 |

| CH₃ (C4) | ~19.3 |

Infrared (IR) Spectroscopy

The IR spectrum of crotonyl chloride exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber [cm⁻¹] | Vibrational Mode | Intensity |

| ~1775 | C=O stretch (acid chloride) | Strong |

| ~1640 | C=C stretch | Medium |

| ~965 | =C-H bend (trans) | Strong |

| ~3050 | =C-H stretch | Medium |

| ~2920 | C-H stretch (methyl) | Medium |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample such as crotonyl chloride is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of crotonyl chloride.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]

-

Ensure the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe for the ¹H frequency to ensure optimal signal detection.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

-

2.1.2. ¹³C NMR Spectroscopy

The protocol for ¹³C NMR spectroscopy is similar to that for ¹H NMR, with some key differences owing to the lower natural abundance and sensitivity of the ¹³C isotope:

-

Sample Preparation:

-

A more concentrated sample is generally required, typically 20-100 mg of crotonyl chloride dissolved in 0.6-0.7 mL of a deuterated solvent.[2]

-

-

Instrument Setup and Data Acquisition:

-

Follow the same initial steps for locking, shimming, and tuning as in ¹H NMR, but for the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

-

A significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.

-

Set the appropriate spectral width to encompass the entire range of expected ¹³C chemical shifts.

-

Acquire the data.

-

-

Data Processing:

-

Process the FID using Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or TMS at 0 ppm.

-

Assign the chemical shifts to the corresponding carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the IR spectrum of a liquid sample like crotonyl chloride.

-

Instrument Setup:

-

Sample Analysis:

-

Place a small drop of crotonyl chloride directly onto the ATR crystal, ensuring the crystal surface is completely covered.[6][7]

-

Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption peaks.

-

After the measurement, clean the ATR crystal thoroughly using a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. google.com [google.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. trans-Crotonyl chloride | C4H5ClO | CID 643131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Stability and Storage of 2-Butenoyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and handling of reactive chemical intermediates is paramount. 2-Butenoyl chloride, also known as crotonyl chloride, is a valuable reagent in organic synthesis, but its utility is matched by its inherent instability. This technical guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for assessing the integrity of this compound.

Chemical Properties and Stability Profile

This compound is a flammable, colorless to light yellow liquid with a pungent odor.[1] It is highly reactive and susceptible to degradation, primarily through hydrolysis. The presence of the carbon-carbon double bond adjacent to the acyl chloride group enhances its reactivity compared to saturated acyl chlorides.[2]

Key Stability Concerns:

-

Moisture Sensitivity: this compound reacts readily and exothermically with water, including atmospheric moisture, to produce crotonic acid and corrosive hydrogen chloride gas.[3] This hydrolysis is a primary degradation pathway.

-

Thermal Instability: Elevated temperatures can accelerate decomposition and polymerization reactions.

-

Polymerization: As an unsaturated acyl chloride, it has the potential to undergo polymerization, especially under improper storage conditions or in the presence of initiators. To mitigate this, commercial preparations may contain a stabilizer such as hydroquinone.

-

Reactivity with Nucleophiles: It is a potent acylating agent and will react vigorously with a wide range of nucleophiles, including alcohols, amines, and thiols.[2][4]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅ClO | |

| Molecular Weight | 104.53 g/mol | |

| Boiling Point | 120-123 °C | [1] |

| Density | 1.091 g/mL at 25 °C | [1] |

| Flash Point | 35 °C (95 °F) | [1] |

| Appearance | Clear to light yellow liquid | [1] |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. However, other degradation routes, such as polymerization and reactions with other nucleophiles, can also occur, particularly under suboptimal storage conditions.

Hydrolysis

The reaction with water is rapid and leads to the formation of crotonic acid and hydrogen chloride. This reaction can be catalyzed by both acid and base. The presence of HCl as a byproduct can further accelerate the degradation of acid-sensitive materials.

Polymerization

The vinyl group in this compound makes it susceptible to polymerization. This can be initiated by heat, light, or the presence of radical initiators. Polymerization can lead to a significant increase in viscosity and the formation of solid materials, rendering the reagent unusable.

The logical relationship between improper storage and these degradation pathways is illustrated in the following diagram.

Recommended Storage Conditions

To ensure the stability and longevity of this compound, strict adherence to proper storage conditions is essential.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8 °C | Minimizes polymerization and slows down degradation reactions. | |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | Prevents contact with atmospheric moisture and oxygen. | |

| Container | Tightly sealed, dry glass container | Prevents ingress of moisture and avoids reaction with container material. | |

| Light | Store in the dark or in an amber bottle | Prevents light-induced polymerization. | |

| Incompatible Materials | Water, alcohols, amines, strong bases, oxidizing agents | To prevent vigorous and potentially hazardous reactions. |

Quantitative Stability Analysis

k = A e(-Ea / RT)

where:

-

k is the reaction rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

By determining the rate constant at various temperatures, the shelf-life (time to reach a certain level of degradation, e.g., 10%) can be predicted at different storage temperatures.

Table 3: Illustrative Hydrolysis Data for a Surrogate Acyl Chloride (Benzyl Chloride) and Predicted Shelf-Life

| Temperature (°C) | Temperature (K) | Rate Constant (k) (hr⁻¹) (Illustrative) | Half-Life (t½) (hr) (Illustrative) | Predicted Shelf-Life (t₉₀) at 4°C (days) |

| 25 | 298.15 | 0.03 | 23.1 | \multirow{3}{*}{~35} |

| 40 | 313.15 | 0.15 | 4.6 | |

| 55 | 328.15 | 0.68 | 1.0 |

Note: The data in this table is for illustrative purposes using benzyl chloride as a surrogate to demonstrate the principles of quantitative stability analysis and the application of the Arrhenius equation. Actual stability data for this compound should be determined experimentally.

Experimental Protocols

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique.

Protocol: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its primary degradant, crotonic acid.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

Chromatographic Conditions (starting point for development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 95% A, 5% B

-

2-10 min: Gradient to 5% A, 95% B

-

10-12 min: Hold at 5% A, 95% B

-

12.1-15 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Diluent: Acetonitrile

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL). Caution: Handle in a fume hood under anhydrous conditions.

-

Prepare a stock solution of crotonic acid reference standard in acetonitrile (e.g., 1 mg/mL).

-

Prepare working standard solutions by diluting the stock solutions with acetonitrile to a suitable concentration range (e.g., 1-100 µg/mL).

-

-

Sample Preparation:

-

Carefully weigh a known amount of the this compound sample in a volumetric flask under an inert atmosphere.

-

Dissolve and dilute to volume with acetonitrile.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Forced Degradation Studies (for method validation):

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid or neat liquid sample to elevated temperatures (e.g., 80 °C) for a specified time.

-

Photolytic Degradation: Expose the sample to UV light (e.g., in a photostability chamber) for a specified duration.

-

-

Method Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The forced degradation samples will be used to demonstrate specificity and the stability-indicating nature of the method.

-

The following diagram illustrates the general workflow for a stability study.

Conclusion

This compound is a highly reactive and moisture-sensitive compound that requires careful handling and storage to maintain its chemical integrity. The primary degradation pathway is hydrolysis, which can be minimized by storing the compound at low temperatures (2-8 °C) in a dry, inert atmosphere. A validated stability-indicating HPLC method is essential for monitoring the purity of this compound and ensuring its suitability for use in synthesis. By understanding its stability profile and implementing appropriate storage and analytical procedures, researchers can confidently utilize this important reagent in their work.

References

A Comprehensive Technical Guide to 2-Butenoyl Chloride: Synonyms, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Butenoyl chloride, a reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines its various synonyms and alternative names, summarizes its key physicochemical and safety data, and provides detailed experimental protocols for its synthesis and purification.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. The nomenclature can vary based on IUPAC standards, common naming conventions, and stereochemistry. Due to the presence of a carbon-carbon double bond, this compound can exist as cis (Z) and trans (E) isomers. The trans isomer is generally more stable and common.

A comprehensive list of synonyms and alternative names is provided below:

-

Systematic IUPAC Name: but-2-enoyl chloride[1]

-

(E)-Isomer Specific:

-

Common Names:

-

Other Synonyms:

-

This compound, (E)-

-

(2E)-2-Butenoyl chloride

-

β-Methylacryloyl chloride[3]

-

Data Presentation

This section summarizes the key quantitative data for this compound in tabular format for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClO | [3][4][5] |

| Molecular Weight | 104.53 g/mol | [3][4][5] |

| Appearance | Clear, colorless to light yellow/brown liquid | [3][6][7] |

| Boiling Point | 120-125 °C | [3][5][6][7][8][9] |

| Density | 1.091 g/mL at 25 °C | [5][6][7][8] |

| Refractive Index (n20/D) | 1.459 | [5][6][7][8] |

| Flash Point | 35 °C (95 °F) | [3][7] |

| Vapor Pressure | 12.707 mmHg at 25 °C | [3][7] |

| Water Solubility | Reacts with water | [6][10] |

| CAS Number | 10487-71-5 (for the mixture of isomers), 625-35-4 (for the trans-isomer) | [1] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 1.6 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [4][10] |

| Hydrogen Bond Acceptor Count | 1 | [4][10] |

| Rotatable Bond Count | 1 | [4][10] |

| Exact Mass | 104.0028925 | [1][4][10] |

| Topological Polar Surface Area | 17.1 Ų | [1][4] |

| Heavy Atom Count | 6 | [4][10] |

| Complexity | 75.6 | [1][4][10] |

Table 3: Safety and Hazard Information

| Hazard Classification | Code | Description | Source(s) |

| GHS Pictograms | Danger | [1][4] | |

| Hazard Statements | H226 | Flammable liquid and vapor | [1][4] |

| H314 | Causes severe skin burns and eye damage | [1][4] | |

| H318 | Causes serious eye damage | [4] | |

| H335 | May cause respiratory irritation | [1][4] | |

| Hazard Classes | Flam. Liq. 3 | Flammable Liquid Category 3 | [1][4] |

| Skin Corr. 1B | Skin Corrosion Category 1B | [1][4] | |

| Eye Dam. 1 | Serious Eye Damage Category 1 | [4] | |

| STOT SE 3 | Specific Target Organ Toxicity Single Exposure Category 3 | [4] | |

| UN Number | UN2920 | Corrosive liquid, flammable, n.o.s. | [11] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. As a corrosive and moisture-sensitive compound, appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential.

Synthesis of this compound from Crotonic Acid

The most common laboratory and industrial synthesis of this compound involves the reaction of crotonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]

Method 1: Using Thionyl Chloride

This is a straightforward and widely used method for this conversion.[2]

-

Materials:

-

Crotonic acid

-

Thionyl chloride (SOCl₂)

-

5L three-necked reaction flask

-

Condenser

-

Gas absorption device

-

Constant pressure dropping funnel

-

Distillation unit

-

-

Procedure:

-

Add 1 kg of crotonic acid to a 5L three-necked reaction flask equipped with a condenser and a gas absorption device.

-

Under slow stirring, slowly add 1650 mL (1.5 mol) of thionyl chloride through a constant pressure dropping funnel. A significant amount of hydrogen chloride gas will be evolved.[6]

-

Continue stirring at room temperature until the gas evolution subsides.[6]

-

Slowly heat the reaction mixture to reflux.

-

Once the reaction is complete, reconfigure the apparatus for atmospheric pressure distillation.

-

Collect the fraction distilling at 116-124 °C to obtain this compound.[12] The expected yield is approximately 72%.[6]

-

Method 2: Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for converting crotonic acid to its acid chloride.[2]

-

Materials:

-

Crotonic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Catalytic amount of N,N-dimethylformamide (DMF)

-

Reaction flask with a magnetic stirrer and a reflux condenser

-

-

Procedure:

-

In a reaction flask, dissolve crotonic acid in an anhydrous solvent like dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride to the solution at room temperature.

-

Stir the reaction mixture until the evolution of gas (CO₂ and CO) ceases.

-

The solvent and excess reagent can be removed under reduced pressure to yield the crude this compound, which can then be purified by distillation.

-

Purification of this compound

Purification is crucial to remove unreacted starting materials and byproducts.

-

Method: Fractional Distillation

-

If the infrared (IR) spectrum of a sample shows no hydroxyl (OH) bands, proceed with fractional distillation.[6]

-

Collect the middle fraction and redistill it for higher purity.[6]

-

If OH bands are present, indicating contamination with crotonic acid, add an excess of oxalyl chloride and reflux the mixture for 3 hours.[6]

-

Distill off the excess oxalyl chloride.[6]

-

Fractionally distill the remaining this compound as described above.[6]

-

The purified distillate can be stabilized by adding approximately 160 ppm of hydroquinone.[6]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and reactions involving this compound.

Synthesis and Purification Workflow

References

- 1. trans-Crotonyl chloride | C4H5ClO | CID 643131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 625-35-4 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H5ClO | CID 79080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10487-71-5 CAS MSDS (CROTONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (E)-2-Butenoyl chloride | 625-35-4 [chemicalbook.com]

- 7. Cas 10487-71-5,CROTONYL CHLORIDE | lookchem [lookchem.com]

- 8. CROTONYL CHLORIDE | 10487-71-5 [chemicalbook.com]

- 9. (E)-2-Butenoyl chloride(625-35-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound|lookchem [lookchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

Crotonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. Crotonyl chloride is a hazardous chemical that requires strict adherence to safety protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this substance and ensure all activities are conducted in accordance with institutional and regulatory standards.

Executive Summary

Crotonyl chloride (C₄H₅ClO) is a highly reactive acyl chloride used as an intermediate and reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in drug discovery and development. However, its hazardous nature—being flammable, corrosive, and a lachrymator—necessitates a thorough understanding of its properties and strict adherence to safety procedures to mitigate risks of exposure and injury.[2][3] This guide provides an in-depth overview of the physical and chemical properties of crotonyl chloride, comprehensive safety and handling protocols, emergency procedures, and a detailed experimental protocol for its use in a Friedel-Crafts acylation reaction.

Chemical and Physical Properties

Crotonyl chloride is a colorless to pale yellow liquid with a pungent, acrid odor.[1][4] It is sensitive to moisture and will react with water, releasing toxic and corrosive hydrogen chloride gas.[3][5] It is typically supplied as a mixture of cis- and trans-isomers. A stabilizer, such as hydroquinone, may be added to inhibit polymerization.[6]

Table 1: Physical and Chemical Properties of Crotonyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅ClO | [1] |

| Molecular Weight | 104.53 g/mol | [1] |

| CAS Number | 10487-71-5 (mixture), 625-35-4 (trans) | [1][7] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Pungent, acrid | [4] |

| Boiling Point | 120-123 °C (248-253.4 °F) at 760 mmHg | [8] |

| Flash Point | 35 °C (95 °F) | [8] |

| Density | 1.091 g/mL at 25 °C | [6] |

| Vapor Density | 3.6 (Air = 1) | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); reacts with water. | [1] |

Hazard Identification and Toxicology

Crotonyl chloride is classified as a hazardous substance with multiple risk factors.[3] It is a flammable liquid and vapor.[3] Upon contact, it causes severe skin burns and serious eye damage.[7] As a lachrymator, its vapors are irritating to the eyes, causing tearing.[2] Inhalation may lead to respiratory irritation and corrosive injury to the upper respiratory tract and lungs.[7][9]

Table 2: GHS Hazard Classifications for Crotonyl Chloride

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [7] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [7] |

Toxicological Data: Specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) data for crotonyl chloride are not readily available in published literature, with many sources noting that the toxicological properties have not been fully investigated.[1][4] However, due to its corrosive nature, it should be considered highly toxic upon ingestion, inhalation, or dermal contact.

Occupational Exposure Limits: Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) for crotonyl chloride.[10][11][12] In the absence of specific limits, exposure should be minimized to the lowest possible level through engineering controls and appropriate personal protective equipment.

Safety and Handling Precautions

Engineering Controls

-

Fume Hood: All work with crotonyl chloride must be conducted in a well-ventilated chemical fume hood.[10]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[10][13]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge, which can ignite flammable vapors.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling crotonyl chloride.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification and Notes | Reference(s) |

| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. A full-face shield should be worn over the goggles. | [3][10] |

| Skin/Hands | Chemical-Resistant Gloves | Butyl rubber or Viton™ gloves are recommended for handling corrosive chemicals and acyl chlorides. Nitrile gloves may offer limited protection for incidental splashes but are not suitable for prolonged contact. Always inspect gloves for integrity before use and change them immediately if contaminated. | [14][15] |

| Body | Flame-Resistant Lab Coat and Apron | A flame-resistant lab coat is essential. A chemical-resistant apron, preferably made of butyl rubber or a similar resistant material, should be worn over the lab coat. | [10] |

| Respiratory | Respirator | If there is a risk of exceeding exposure limits or in case of ventilation failure, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) or a self-contained breathing apparatus (SCBA) should be used. Respirator use must comply with OSHA's 29 CFR 1910.134 standard. | [3][10] |

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[10][13] The storage area should be secure and away from heat, sparks, and open flames.[10] Refrigeration (2-8°C) is often recommended.[16]

-

Incompatible Materials: Crotonyl chloride is incompatible with:

Emergency Procedures

Spill Response

Immediate and appropriate response to a spill is critical to prevent injury and further contamination.

dot

Caption: Workflow for Crotonyl Chloride Spill Response.

Minor Spill Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[17]

-

PPE: Don the appropriate PPE as detailed in Table 3.

-

Containment: Confine the spill using an inert absorbent material like sand, vermiculite, or a commercial acid binder.[10] Do NOT use water.

-

Neutralization: Cautiously and slowly cover the spill with a neutralizing agent such as sodium bicarbonate or soda ash. Avoid rapid application, which can cause spattering.[17]

-

Collection: Once neutralized, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[10]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office), followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Major Spill Protocol: For large spills, or any spill that you are not equipped or trained to handle, evacuate the area immediately, close the doors, and contact your institution's emergency response team from a safe location.

Exposure First Aid

Immediate medical attention is required for any type of exposure to crotonyl chloride.

dot

Caption: First Aid Procedures for Crotonyl Chloride Exposure.

-

Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[10] Flush the affected skin area with large amounts of water for at least 15-30 minutes.[10] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if it can be done safely. Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting.[16] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a classic and powerful reaction for forming aryl ketones, and it represents a common application for acyl chlorides like crotonyl chloride in medicinal and synthetic chemistry.[8] The following protocol is a representative example for the acylation of anisole.

WARNING: This reaction involves highly corrosive and moisture-sensitive reagents. It must be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.

Materials and Reagents

-

Anisole

-

Crotonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment

-

Dry three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas outlet to a bubbler or gas trap

-

Addition funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Apparatus Setup: Assemble the dry three-necked flask with a stir bar, addition funnel, and condenser under a positive pressure of inert gas.

-

Reagent Charging: In the fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.

-

Addition of Crotonyl Chloride: Dissolve crotonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the crotonyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C. An acylium ion intermediate will form.

-

Addition of Anisole: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 15-20 minutes. The rate of addition should be controlled to keep the internal temperature from rising significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C and quench it by pouring it slowly and carefully onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired (E)-1-(4-methoxyphenyl)but-2-en-1-one.

dot

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Disposal Considerations

All waste containing crotonyl chloride or its reaction byproducts must be treated as hazardous waste.

-

Liquid Waste: Collect all liquid waste, including reaction residues and contaminated solvents, in a properly labeled, sealed container for hazardous waste.

-

Solid Waste: Contaminated solid materials, such as absorbent pads, used PPE, and silica gel, must also be collected in a labeled, sealed container for hazardous waste disposal.

-

Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Do not dispose of crotonyl chloride down the drain.[4]

Conclusion

Crotonyl chloride is a potent and versatile reagent for chemical synthesis. Its inherent hazards require a disciplined and informed approach to its handling. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks associated with this chemical. A thorough understanding of the procedures outlined in this guide will help ensure a safe laboratory environment for the advancement of research and development.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. fishersci.com [fishersci.com]

- 4. usascientific.com [usascientific.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. trans-Crotonyl chloride | C4H5ClO | CID 643131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. 1988 OSHA PEL Project - Chromyl Chloride | NIOSH | CDC [archive.cdc.gov]

- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 13. fishersci.com [fishersci.com]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]

An In-Depth Technical Guide to the Key Reactions of 2-Butenoyl Chloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoyl chloride, also known as crotonyl chloride, is a versatile bifunctional reagent in organic synthesis, possessing both a reactive acyl chloride and an α,β-unsaturated carbonyl system. This dual reactivity makes it a valuable building block for the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This technical guide provides a comprehensive overview of the core reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective application.

Core Reactivity